Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester
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Overview
Description
Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the para position of the benzene ring is substituted with a phenylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(phenylimino)methyl]-, methyl ester typically involves the reaction of benzoic acid derivatives with appropriate reagents under controlled conditions. One common method is the condensation reaction between 4-formylbenzoic acid and aniline, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, resulting in different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(phenylimino)methyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: This compound has a similar structure but lacks the phenylimino group, resulting in different chemical properties and applications.
Benzoic acid, 4-amino-, methyl ester:
Benzoic acid, 4-(dimethylamino)-, methyl ester: The dimethylamino group introduces additional steric and electronic effects, influencing the compound’s behavior in chemical reactions.
Uniqueness
Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester is unique due to the presence of the phenylimino group, which imparts distinct chemical and biological properties. This group can participate in various interactions, making the compound versatile for different applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further highlight its uniqueness .
Properties
CAS No. |
24313-71-1 |
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Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
methyl 4-(phenyliminomethyl)benzoate |
InChI |
InChI=1S/C15H13NO2/c1-18-15(17)13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
LUQFLQBIMGTTCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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